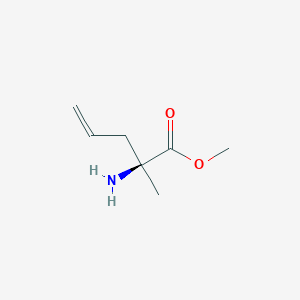

(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

Description

(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (CAS: 96886-55-4) is a chiral amino acid ester characterized by a methyl ester group, an allyl chain, and a stereogenic center at the α-carbon. Its molecular formula is C₆H₁₁NO₂·xH₂O (hydrated form) . The compound is primarily utilized as a laboratory chemical and intermediate in organic synthesis, with applications in pharmaceutical and fine chemical manufacturing . Its structural uniqueness lies in the combination of an α-methyl group, an unsaturated pent-4-enoic acid backbone, and ester functionality, which influences reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKALQONYAVQDGR-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In industrial settings, the production of amino acid methyl esters often involves the use of large-scale esterification processes. These processes typically employ methanol and an acid catalyst under controlled temperature and pressure conditions to ensure efficient conversion and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester undergoes various chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents for hydrolysis.

Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: Carboxylic acid and methanol.

Reduction: Alcohol.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in organic synthesis. It is utilized for:

- Synthesizing more complex organic molecules.

- Developing derivatives that may possess enhanced biological properties .

Biology

In biological research, (S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester is studied for:

- Its role in biochemical pathways.

- Potential applications as a building block for peptides and other bioactive compounds .

Medicine

Research is ongoing to explore its therapeutic applications, including:

- Drug development targeting specific diseases.

- Use as a precursor for synthesizing pharmaceuticals that modulate metabolic pathways .

Case Study 1: PET Imaging Tracers

A study developed a novel PET imaging tracer based on (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid, which demonstrated high uptake in glioblastoma models. This highlights the potential of amino acid derivatives in cancer diagnostics .

Case Study 2: Antimicrobial Applications

Research has indicated that derivatives of this compound exhibit antimicrobial properties against resistant bacterial strains. These findings suggest its potential use in developing new antibiotics .

Summary and Future Directions

This compound is a versatile compound with significant applications across various scientific domains. Its role as an intermediate in organic synthesis, potential therapeutic applications, and implications in biological research underscore its importance.

Future research should focus on:

- Exploring additional biological activities and mechanisms of action.

- Developing more efficient synthesis routes to enhance yield.

- Investigating its application in drug formulation and delivery systems.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid, which can participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share key structural motifs with (S)-2-amino-2-methyl-pent-4-enoic acid methyl ester, differing in substituents, ester groups, or stereochemistry:

Physicochemical Properties

Solubility and Stability

- The target compound exhibits moderate solubility in polar solvents (e.g., methanol, DCM) due to its ester and amino groups, but its hydrate form may reduce solubility in non-polar solvents .

- Ethyl ester analogs (e.g., ) show enhanced lipophilicity compared to methyl esters, influencing membrane permeability in biological systems.

- Brominated derivatives (e.g., ) demonstrate lower solubility in aqueous media due to the heavy atom effect, favoring use in solid-phase synthesis.

Thermal and Acid-Base Behavior

- The pKa of the α-amino group (~9.5–10.5) is comparable across analogs, but electron-withdrawing groups (e.g., sulfamoyl in ) lower basicity, affecting protonation states in catalytic processes .

Research Findings and Functional Comparisons

Enzymatic Reactivity

- Methyl esters are preferred over ethyl esters in transaminase-catalyzed reactions due to faster reaction rates, as observed in studies with 3-oxohexanoic acid methyl ester (2.5 mM acceptor, 45°C) .

- The allyl group in the target compound may undergo unintended Michael additions or oxidations, unlike the stable biphenyl or pyrrolidinyl groups in , which enhance metabolic stability .

Chromatographic Behavior

- GC-MS analysis of fatty acid methyl esters (e.g., palmitic acid methyl ester , oleoamide ) reveals that unsaturated analogs (like the target compound) elute later than saturated derivatives, correlating with polarity and chain length .

Biological Activity

(S)-2-Amino-2-methyl-pent-4-enoic acid methyl ester, also known as methyl 2-amino-2-methylpent-4-enoate (2-AMPME), is a compound with significant biological activity due to its structural properties. This article explores its biological activity, synthesis methods, and potential applications in pharmacology and biochemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-AMPME is , featuring an amino acid structure with a double bond at the 4-position of the pentenoic acid chain. This structural characteristic contributes to its reactivity and potential biological activity. The compound can be synthesized through various chemical reactions, including multicomponent reactions that enhance efficiency and yield .

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 141.19 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 222.7 ± 23.0 °C |

| Melting Point | 283 °C (decomposes) |

Pharmacological Effects

Research indicates that 2-AMPME exhibits notable pharmacological activities, particularly in modulating metabolic pathways. Its interaction with various biological targets suggests potential therapeutic roles, such as serving as a precursor for synthesizing bioactive compounds .

The compound's reactivity profile allows it to act as an inhibitor or modulator in specific biochemical pathways, influencing enzyme activity and receptor interactions. Preliminary studies suggest that it may interact with amino acid transport systems, which are crucial for cellular uptake and metabolism .

Case Studies

- In Vivo Studies : In a study involving glioblastoma models, (S)-2-amino-5-[(18)F]fluoro-2-methylpentanoic acid was evaluated for its uptake in tumors compared to established PET tracers. The results indicated high tumor uptake, suggesting its potential as a tracer for imaging and therapeutic applications .

- Enzyme Interaction Studies : A series of experiments demonstrated that 2-AMPME interacts with various enzymes involved in amino acid metabolism, showing significant binding affinity and reactivity profiles that could lead to the development of new inhibitors for metabolic disorders .

Comparative Analysis

To better understand the uniqueness of 2-AMPME, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Amino-2-methylpentanoic acid | No double bond | Basic amino acid structure |

| Methyl (R)-2-amino-3-methylbutanoate | Different side chain | Potentially different biological activity |

| 3-Amino-3-methylbutanoic acid | Position of amino group | Different reactivity due to structure |

The presence of a double bond in 2-AMPME may confer distinct reactivity and biological properties not found in its analogs .

Synthesis Methods

Various synthesis methods have been developed for producing 2-AMPME efficiently:

Q & A

Q. How can gas chromatography-mass spectrometry (GC/MS) be applied to analyze this compound in complex matrices?

- GC/MS analysis requires derivatization to improve volatility. A validated method involves basic pH extraction to separate the acid form from esters, followed by methyl ester derivatization using diazomethane or BF₃-methanol. Polar capillary columns (e.g., cyanosilicone) are recommended for resolving structural isomers, with retention indices compared to standards like 8-methoxy octanoic acid methyl ester .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Emergency procedures include immediate rinsing of exposed skin with water and consultation with safety data sheets (SDS) for spill management. Storage should be in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining stereochemical integrity?

- Catalyst screening (e.g., Pd/C vs. Raney Ni) and solvent polarity adjustments (e.g., chloroform for lipophilic intermediates) are critical. Kinetic studies using chiral HPLC can monitor enantiomeric excess during hydrogenation. For example, triethylamine as a base in coupling reactions reduces racemization risks .

Q. What analytical approaches resolve contradictions between NMR and MS data for structural elucidation?

- Combine 2D NMR (e.g., HSQC, COSY) to confirm connectivity and MS/MS fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for spectral matching. For chiral centers, circular dichroism (CD) or X-ray crystallography may resolve ambiguities .

Q. How can trace amounts of this compound be quantified in biological samples amid matrix interference?

- Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the analyte. Derivatization with pentafluorobenzyl bromide enhances GC/ECD sensitivity. Internal standards (e.g., deuterated analogs) correct for matrix effects, achieving detection limits <1 ng/mL .

Methodological Considerations

- Solubility and Formulation : The compound’s solubility in aqueous buffers is limited (logP ~1.5). Use co-solvents like DMSO (≤5% v/v) for biological assays. Solubility data for analogs (e.g., 4-aminobenzoic acid methyl ester) suggest pH-dependent ionization (pKa ~3.5) .

- Chiral Purity : Enantiomeric excess can degrade under acidic conditions. Stability studies in simulated gastric fluid (pH 1.2) are recommended for pharmacokinetic research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.